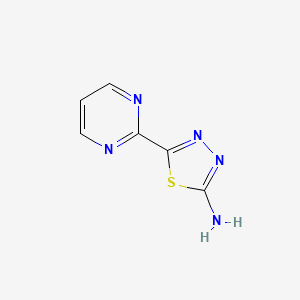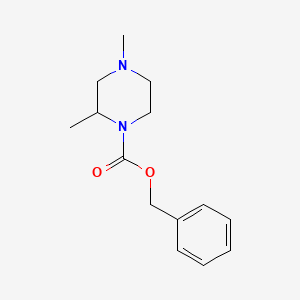
2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-5-chloropyridine with thiocarbonyl compounds under specific conditions. One common method involves the reaction of 2-amino-5-chloropyridine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with different substituents.
Uniqueness
2-Amino-5-(5-chloro-2-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H5ClN4S |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
FEJGIYICBVGRND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)

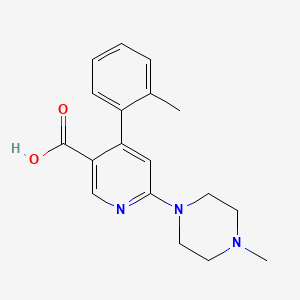
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)

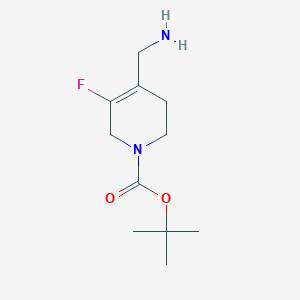
![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
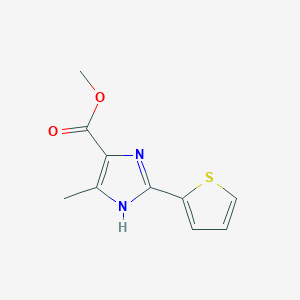


![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
